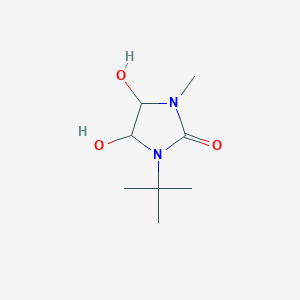
3-(2,2-Dimethylhydrazinyl)-5-(3-methoxyphenyl)cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-DIMETHYLHYDRAZINO)-5-(3-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE is a complex organic compound with a unique structure that includes a hydrazino group, a methoxyphenyl group, and a cyclohexenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-DIMETHYLHYDRAZINO)-5-(3-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common approach is the hydrazine-directed C–H functionalization pathway, which involves the coupling of phenylhydrazines with alkynylcyclobutanols under Rh(III)-catalyzed conditions . This method allows for the formation of the hydrazino group and the cyclohexenone core under mild reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to an industrial level.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-DIMETHYLHYDRAZINO)-5-(3-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.
Reduction: The cyclohexenone core can be reduced to form cyclohexanone derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of cyclohexanone derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2,2-DIMETHYLHYDRAZINO)-5-(3-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(2,2-DIMETHYLHYDRAZINO)-5-(3-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,2-DIMETHYLHYDRAZINO)-5-(3-HYDROXYPHENYL)-2-CYCLOHEXEN-1-ONE: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(2,2-DIMETHYLHYDRAZINO)-5-(4-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE: Similar structure but with the methoxy group in a different position on the phenyl ring.
Uniqueness
3-(2,2-DIMETHYLHYDRAZINO)-5-(3-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interaction with biological targets. This unique structure can lead to different biological activities and applications compared to its similar compounds.
Propriétés
Formule moléculaire |
C15H20N2O2 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
3-(2,2-dimethylhydrazinyl)-5-(3-methoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H20N2O2/c1-17(2)16-13-7-12(8-14(18)10-13)11-5-4-6-15(9-11)19-3/h4-6,9-10,12,16H,7-8H2,1-3H3 |
Clé InChI |
LQVQQANFZDWYMI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)NC1=CC(=O)CC(C1)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-methoxyphenyl)-2-{[(4-methylphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11086604.png)
![N-(2,3-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11086607.png)
![ethyl {(2Z)-2-[(4-chlorophenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-4-yl}acetate](/img/structure/B11086610.png)
![7-methyl-3-[(2-methylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11086615.png)
![methyl [(6',6'-dimethyl-2'-oxo-4-phenyl-2',3,3',4,5',6'-hexahydro-1'H-spiro[chromene-2,4'-pyrimidin]-7-yl)oxy]acetate](/img/structure/B11086617.png)
![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B11086622.png)
![methyl 2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylacetyl)amino]propan-2-yl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11086627.png)
![Ethyl 2-{[3,4-bis(4-methoxyphenyl)-5-methyl-1,3-thiazol-2(3H)-yliden]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B11086641.png)

![11-(3-iodophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11086644.png)
![1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B11086647.png)
![2,6-dibromo-4-[(E)-(morpholin-4-ylimino)methyl]phenol](/img/structure/B11086648.png)
![2-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-5-phenyl-2H-tetrazole](/img/structure/B11086663.png)
